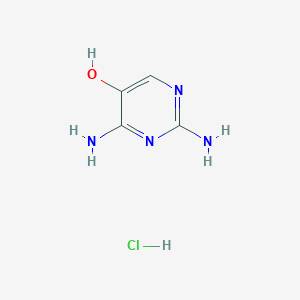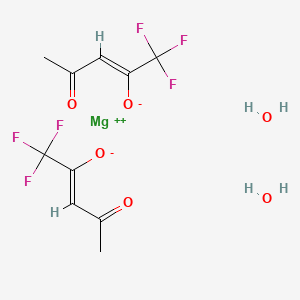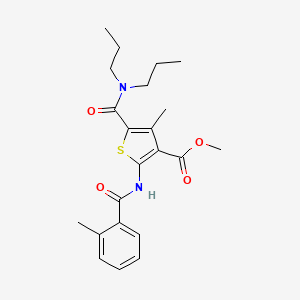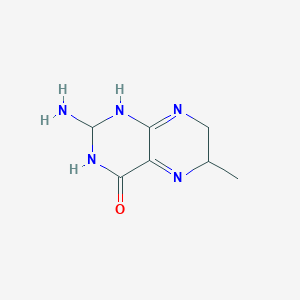
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C11H11F6NO. It is a key intermediate in the synthesis of various pharmaceutical agents, including aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist. The compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:
Preparation of 3,5-bis(trifluoromethyl)benzyl chloride: This is achieved by chlorinating 3,5-bis(trifluoromethyl)benzyl alcohol using thionyl chloride or phosphorus trichloride.
Formation of the Grignard Reagent: The benzyl chloride is then reacted with magnesium in anhydrous ether to form the Grignard reagent.
Addition to an Epoxide: The Grignard reagent is added to an epoxide, such as propylene oxide, to yield the desired product after hydrolysis
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: 2-Keto-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol.
Reduction: 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-amine.
Substitution: Various amides and esters depending on the substituent used.
Scientific Research Applications
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of NK-1 receptors.
Medicine: Key intermediate in the synthesis of aprepitant, used to prevent chemotherapy-induced nausea and vomiting.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the NK-1 receptor. It acts as an antagonist, blocking the receptor and preventing the binding of substance P, a neuropeptide involved in pain and inflammation pathways. This blockade results in the inhibition of the downstream signaling pathways, thereby reducing symptoms associated with NK-1 receptor activation.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: A direct derivative used as an antiemetic.
Fosaprepitant: A prodrug of aprepitant with similar properties.
Rolapitant: Another NK-1 receptor antagonist with a longer half-life.
Uniqueness
2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol is unique due to the presence of two trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of pharmaceuticals with improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO/c1-5(18)9(19)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIHDYCFZWJHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)


![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol](/img/structure/B12063247.png)

![sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12063255.png)








